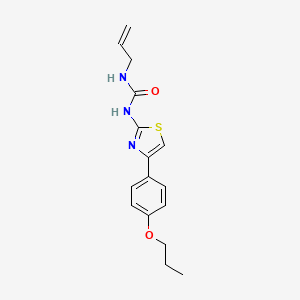

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are commonly used in the development of pharmaceuticals and agrochemicals . This particular compound features a thiazole ring substituted with an allyl group and a propoxyphenyl group, making it a unique and potentially valuable molecule for various applications.

Mechanism of Action

- Thiazoles have been explored as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs .

Target of Action

Biochemical Pathways

Thiazoles, in general, exhibit a wide range of biological activities, making them intriguing subjects for drug development . If you have any additional questions or need further clarification, feel free to ask! 😊

Preparation Methods

The synthesis of 1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea in the presence of a base.

Substitution Reactions: The allyl and propoxyphenyl groups are introduced through nucleophilic substitution reactions.

Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate to form the urea derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydrothiazole derivatives .

Scientific Research Applications

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea has several scientific research applications:

Comparison with Similar Compounds

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

Tiazofurin: An anticancer agent used in the treatment of certain types of cancer.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .

Biological Activity

1-Allyl-3-(4-(4-propoxyphenyl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with urea or isocyanates. The general synthetic pathway includes:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Urea Formation : The thiazole derivative is then reacted with an allyl group and a phenyl substituent to form the final urea compound.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds with similar structures have shown effective inhibition of cancer cell proliferation through apoptosis induction. A study reported that specific thiazole derivatives led to a substantial increase in apoptotic cells in treated cultures compared to controls, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| Similar Thiazole Derivative | <100 | Apoptosis and necrosis induction |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Compounds with similar structures demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, derivatives showed effective inhibition against strains such as E. coli and S. aureus.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 40 | Comparable to ceftriaxone |

| S. aureus | 30 | More potent than traditional antibiotics |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is essential for reducing tumor growth.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes associated with cell proliferation and survival pathways.

- Antimicrobial Action : The thiazole moiety contributes to the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Case Studies

Several studies have evaluated the efficacy of thiazole-based compounds in clinical settings:

- Study on Cancer Cell Lines : A recent investigation focused on the effects of thiazole derivatives on MCF-7 breast cancer cells, revealing that these compounds significantly reduced cell viability and induced apoptosis .

- Antimicrobial Screening : Another study assessed various thiazole derivatives against multi-drug resistant bacterial strains, noting that certain compounds exhibited superior activity compared to existing antibiotics .

Properties

IUPAC Name |

1-prop-2-enyl-3-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-3-9-17-15(20)19-16-18-14(11-22-16)12-5-7-13(8-6-12)21-10-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBALRNIJVLYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.